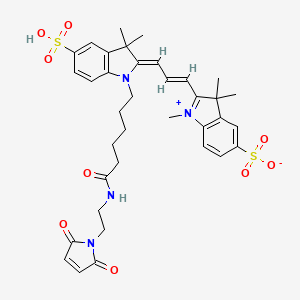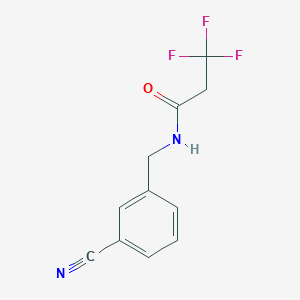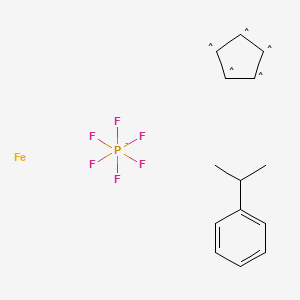![molecular formula C14H15N3O B14886716 2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine](/img/structure/B14886716.png)
2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Methylation: The indole core is then methylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.
Ether Formation: The hydroxyl group is introduced at the 6-position of the indole ring through a nucleophilic substitution reaction with an appropriate leaving group.
Amination: Finally, the ethylamine side chain is attached to the oxygen atom through an ether linkage using a suitable amine source under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen and the ethylamine side chain.
Reduction: Reduction reactions can occur at the indole ring, leading to the formation of dihydroindole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxyl group and the ethylamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole ring and the ethylamine side chain.
Reduction: Dihydroindole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学研究应用
2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and neurotransmission.
相似化合物的比较
Similar Compounds
1-Methyl-9H-pyrido[3,4-b]indole: A closely related compound with similar structural features but lacking the ethylamine side chain.
6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole: Another similar compound with a methoxy group at the 6-position instead of the ethylamine side chain.
Uniqueness
2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine is unique due to the presence of the ethylamine side chain, which imparts distinct chemical and biological properties. This side chain can enhance the compound’s solubility, reactivity, and potential interactions with biological targets.
属性
分子式 |
C14H15N3O |
|---|---|
分子量 |
241.29 g/mol |
IUPAC 名称 |
2-[(1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy]ethanamine |
InChI |
InChI=1S/C14H15N3O/c1-9-14-11(4-6-16-9)12-8-10(18-7-5-15)2-3-13(12)17-14/h2-4,6,8,17H,5,7,15H2,1H3 |
InChI 键 |
IPXRSOXVSVPJGF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC2=C1NC3=C2C=C(C=C3)OCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



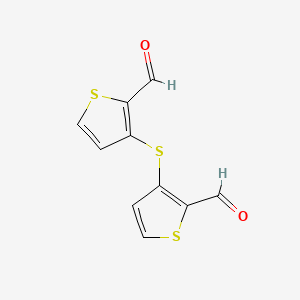
![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)

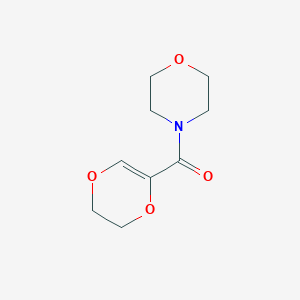
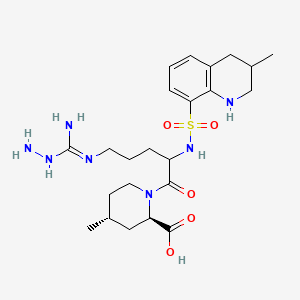
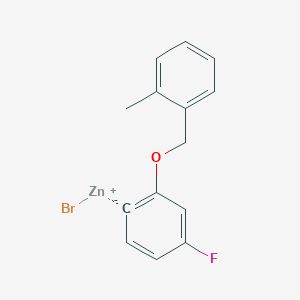
![2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14886679.png)
![(R)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole hydrate](/img/structure/B14886685.png)
![1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride](/img/structure/B14886690.png)
